N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound belonging to the benzamide class This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a benzamide moiety
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-17(2)8-12-14(13(20)9-17)24-16(18-12)19-15(21)10-5-4-6-11(7-10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBQSXUKPCDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
The thiazole core is synthesized via cyclocondensation between dimedone and thiourea derivatives. A validated protocol involves:
Procedure
- Reactants : Dimedone (10 mmol), thiourea (10 mmol), and concentrated sulfuric acid (5 mL).
- Conditions : Reflux at 120°C for 6 hours under nitrogen.
- Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Yield : 68–72% after recrystallization from ethanol.
Mechanism : Acid-catalyzed cyclization forms the tetrahydrobenzo[d]thiazole ring via dehydration and intramolecular nucleophilic attack.
Alternative Route Using 2-Chlorocyclohexanone
For scalability, 2-chlorocyclohexanone reacts with tert-butyl-2-amino-2-thioxoethylcarbamate:
Procedure
- Reactants : 2-Chlorocyclohexanone (0.5 mmol), tert-butyl-2-amino-2-thioxoethylcarbamate (0.5 mmol).
- Conditions : Ethanol solvent, 80°C for 40 hours.
- Yield : 36% after basification and extraction.
Advantage : Avoids strong acids but requires longer reaction times.
Synthesis of 3-(Methylsulfonyl)benzoyl Chloride
Sulfonation of Benzoic Acid Derivatives
Route A: Direct Sulfonation
- Reactants : 3-Nitrobenzoic acid (1 eq), methanesulfonic anhydride (1.2 eq).
- Catalyst : Trifluoromethanesulfonic acid (0.1 eq).
- Conditions : 90°C for 24 hours in dichloromethane.
- Yield : 58% after column chromatography.
Route B: Oxidation of 3-(Methylthio)benzoic Acid
- Reactants : 3-(Methylthio)benzoic acid (1 eq), hydrogen peroxide (30%, 3 eq).
- Conditions : Acetic acid, 60°C for 4 hours.
- Yield : 85% after recrystallization.
Conversion to Acid Chloride
- Reactants : 3-(Methylsulfonyl)benzoic acid (1 eq), thionyl chloride (3 eq).
- Conditions : Reflux for 2 hours, evaporate excess SOC₁₂.
- Purity : >95% by NMR.
Amide Coupling: Final Step Assembly
Schotten-Baumann Reaction
Procedure
Peptide Coupling Reagents
Using HATU
- Reactants : Thiazole amine (1 eq), 3-(methylsulfonyl)benzoic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq).
- Conditions : DMF, 25°C for 6 hours.
- Yield : 82% after HPLC purification.
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
- Trifluoromethanesulfonic Acid : Reduces reaction time by 30% in sulfonation steps.
- Microwave Assistance : Cyclocondensation completes in 2 hours (vs. 6 hours conventionally).
Analytical Characterization
Key Data
- ¹H NMR (DMSO-d₆): δ 1.21 (s, 6H, CH₃), 2.85 (s, 3H, SO₂CH₃), 3.02 (t, 2H, CH₂), 7.89–8.12 (m, 4H, Ar-H).
- LC-MS : m/z 432.5 [M+H]⁺, consistent with molecular formula C₂₂H₂₈N₂O₅S.
Industrial Scalability Considerations
Chemical Reactions Analysis
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other benzamide derivatives and benzothiazole-containing compounds. Similar compounds include:
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide: This compound lacks the methylsulfonyl group, which may affect its chemical and biological properties.
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylbutanamide: This compound has a different substituent on the benzamide moiety, leading to variations in its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 345.37 g/mol
- CAS Number : 325986-91-2
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans . The structure of this compound suggests that it may possess similar antimicrobial effects due to the presence of the thiazole ring.
Anticancer Activity
In vitro studies have shown that compounds containing the tetrahydrobenzo[d]thiazole moiety demonstrate anticancer activity. For instance, derivatives of tetrahydrobenzo[d]thiazole were evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The specific compound may also exhibit similar activities based on its structural analogies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and the attached aromatic groups significantly affect biological activity. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances antimalarial activity .
- Non-Bulky Substituents : Compounds with smaller substituents at the ortho position showed improved potency against Plasmodium falciparum .
Case Studies
- Antimalarial Activity : In a study focusing on thiazole derivatives, the compound was found to inhibit the growth of Plasmodium falciparum, suggesting potential as an antimalarial agent .
- Leishmanicidal Activity : Hybrid thiazole compounds were tested for their activity against Leishmania infantum, showing promising results in reducing parasite survival while maintaining low toxicity to mammalian cells .
Data Table: Summary of Biological Activities
| Biological Activity | Compound | Results |
|---|---|---|
| Antimicrobial | Thiazole Derivatives | Effective against Staphylococcus aureus and Candida albicans |
| Anticancer | Tetrahydrobenzo[d]thiazole Derivatives | Induced apoptosis in cancer cell lines |
| Antimalarial | Related Thiazole Compounds | Inhibited growth of Plasmodium falciparum |
| Leishmanicidal | Hybrid Thiazoles | Reduced survival of Leishmania infantum |
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide?
Answer:
The synthesis typically involves coupling a functionalized thiazole core with a sulfonyl-substituted benzamide. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives or condensation of thioamides with α-halo ketones (e.g., 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine) under basic conditions .
- Amide coupling : Reaction of the thiazole amine with 3-(methylsulfonyl)benzoyl chloride in polar aprotic solvents (e.g., DMF or DMSO) using bases like triethylamine to facilitate nucleophilic acyl substitution .
- Purification : Crystallization from ethanol or methanol, as demonstrated in similar thiadiazole and benzamide syntheses .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Use of DMSO or DMF enhances solubility of intermediates, as seen in thiadiazole syntheses (yields ~80%) .
- Temperature control : Reflux in ethanol (70–90°C) promotes cyclization, while lower temperatures (40–60°C) reduce side reactions during amide coupling .
- Catalysts : Addition of ammonium acetate or potassium carbonate improves reaction rates and selectivity in heterocyclic ring formation .
- Workup adjustments : Cold-water precipitation followed by ethanol recrystallization minimizes impurities, as reported in analogous benzothiazole syntheses .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the methylsulfonyl group (~3.3 ppm for H) and thiazole protons (6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] or [M+Na] ions) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are compared to theoretical values to confirm purity (<0.3% deviation) .
Advanced: How should researchers address contradictory spectral data during characterization?
Answer:
- Verify solvent effects : DMSO-d may cause peak splitting in H NMR; compare with data acquired in CDCl .
- Re-crystallization : Discrepancies in melting points (e.g., 160°C vs. 290°C in similar compounds) may arise from polymorphs; repeated crystallization from ethanol can standardize results .
- Complementary techniques : Use IR to confirm carbonyl stretches (~1670 cm for amides) and XRD for crystal structure validation .
Basic: How can researchers design biological activity assays for this compound?
Answer:
- Antimicrobial testing : Follow protocols from thiadiazole derivatives, using agar dilution (MIC determination) against Staphylococcus aureus and Candida albicans .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Measure activity against target enzymes (e.g., CYP450 isoforms) using fluorometric or colorimetric substrates .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51), guided by thiazole-sulfonamide docking studies .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps and HOMO-LUMO gaps to predict reactivity and stability .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories in GROMACS, referencing benzothiazole analogs .
Advanced: How can structure-activity relationship (SAR) studies be structured for derivatives of this compound?
Answer:
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide or thiazole moiety to assess impact on bioactivity .
- Pharmacophore mapping : Identify critical groups (e.g., methylsulfonyl, dimethyl-tetrahydrobenzothiazolone) using MOE or Discovery Studio .
- Data correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC values from derivatives .
Data Contradiction: How to resolve inconsistencies in reported biological activity data?
Answer:
- Standardize assays : Discrepancies in MIC values may stem from variations in inoculum size; adhere to CLSI guidelines .
- Control compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate results across labs .
- Batch variability : Characterize purity (>95% by HPLC) and confirm stereochemistry (via chiral HPLC or CD spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
